碘化铟(III)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

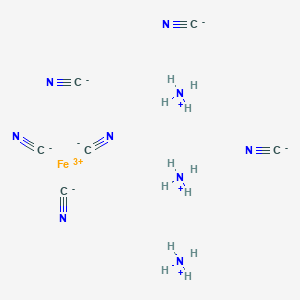

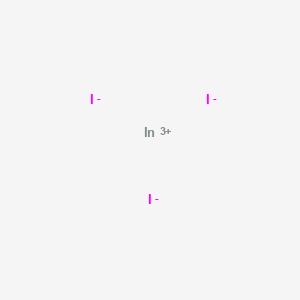

Indium(III) iodide, also known as indium triiodide, is a chemical compound composed of indium and iodine with the chemical formula InI₃. It appears as a pale yellow, hygroscopic solid that is highly soluble in water. This compound is known for its monoclinic crystal structure and is used in various scientific and industrial applications .

科学研究应用

作用机制

Target of Action

Indium(III) iodide, also known as indium triiodide, is a chemical compound of indium and iodine . It has been found to be a versatile species that emits Auger electrons, making it a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Mode of Action

Indium(III) iodide has been used as a catalyst in haloalkynylation reactions . It enables the introduction of an alkyne unit and a halogen atom into the target molecule . The use of indium(III) iodide as a catalyst leads exclusively to the cis addition products .

Biochemical Pathways

It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Pharmacokinetics

It’s known that indium-111, a radioisotope of indium, has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

It’s known that indium(iii) complexes have displayed a good performance in all these biological and medical applications .

Action Environment

Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . In the presence of water vapor, the compound reacts with oxygen at 245 °C to form indium(III) oxide iodide . This suggests that environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

The properties of Indium(iii)iodide complexes depend on the primary ligand that was used for their syntheses . They have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Cellular Effects

The specific mechanism of action of Indium(iii)iodide in antimicrobial therapy can vary depending on the type of microorganism being targeted

准备方法

Indium(III) iodide can be synthesized through several methods:

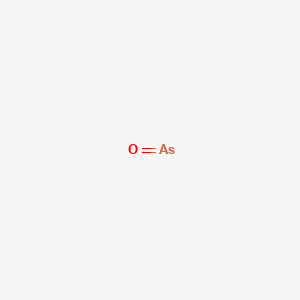

- Indium reacts with iodine vapor to form indium(III) iodide:

Direct Reaction: 2In+3I2→2InI3

Solution Method: Indium(III) iodide can also be obtained by evaporating a solution of indium in hydroiodic acid (HI).

化学反应分析

Indium(III) iodide undergoes various types of chemical reactions:

Oxidation: In the presence of water vapor, indium(III) iodide reacts with oxygen at 245°C to form indium(III) oxide iodide.

Substitution: It can be used to prepare vinyl and methyl indates, which undergo regioselective reactions with cinnamyl bromide.

Coordination Chemistry: Indium(III) iodide forms complexes with various ligands, such as dimethyl sulfoxide, resulting in compounds like [InI₂(Me₂SO)₄][InI₄].

相似化合物的比较

Indium(III) iodide can be compared with other indium halides, such as indium(III) chloride, indium(III) bromide, and indium(III) fluoride:

Indium(III) Chloride (InCl₃): A white solid used in the production of trimethylindium for the semiconductor industry.

Indium(III) Bromide (InBr₃): A pale yellow solid used as a water-tolerant Lewis acid in organic synthesis.

Indium(III) Fluoride (InF₃): A white solid with a high melting point, used in various industrial applications.

Indium(III) iodide is unique due to its specific reactivity with iodine and its applications in both organic synthesis and advanced materials research.

属性

CAS 编号 |

13510-35-5 |

|---|---|

分子式 |

I3In |

分子量 |

495.531 g/mol |

IUPAC 名称 |

triiodoindigane |

InChI |

InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |

InChI 键 |

RMUKCGUDVKEQPL-UHFFFAOYSA-K |

SMILES |

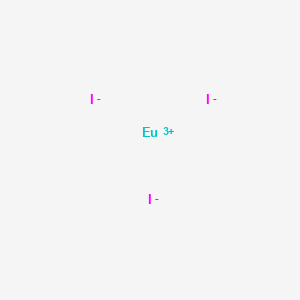

[In+3].[I-].[I-].[I-] |

规范 SMILES |

[In](I)(I)I |

Key on ui other cas no. |

13510-35-5 13966-94-4 |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

![3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one](/img/structure/B76894.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B76899.png)